3-(4-Hexyl-1,3-thiazol-2-yl)benzoic acid
Description
3-(4-Hexyl-1,3-thiazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid scaffold linked to a 1,3-thiazole ring substituted with a hexyl group at position 2. Benzoic acid derivatives are widely studied for pharmaceutical applications, including enzyme inhibition and receptor modulation. The hexyl substituent distinguishes this compound from simpler thiazole-benzoic acid analogs, offering unique physicochemical and pharmacological properties .
Properties
IUPAC Name |
3-(4-hexyl-1,3-thiazol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-4-5-9-14-11-20-15(17-14)12-7-6-8-13(10-12)16(18)19/h6-8,10-11H,2-5,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICAXHKNDHIXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=N1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is structurally related to several thiazole-containing benzoic acid derivatives, differing primarily in substituents on the thiazole ring or benzoic acid moiety. Key analogs include:
Key Observations :
- Hexyl vs. Methyl/Chlorophenyl : The hexyl group in 3-(4-Hexyl-1,3-thiazol-2-yl)benzoic acid significantly increases lipophilicity (predicted logP > 4) compared to methyl (logP ~2.5) or chlorophenyl (logP ~3.8) analogs, favoring membrane permeability but reducing aqueous solubility .
- Bioactivity : Chlorophenyl-substituted analogs (e.g., 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid) exhibit enhanced antimicrobial and enzyme-inhibitory activities due to electron-withdrawing effects, while the hexyl derivative may optimize pharmacokinetic profiles for central nervous system (CNS) targets .
Physicochemical Properties
- Solubility : Hexyl substitution reduces water solubility (<0.1 mg/mL predicted) compared to unsubstituted (1–5 mg/mL) or methyl analogs (2–10 mg/mL). This necessitates formulation strategies like micellar encapsulation .
- Thermal Stability : Thiazole-benzoic acids generally exhibit high thermal stability (decomposition >250°C), with hexyl derivatives showing marginally lower melting points (~120–130°C) due to reduced crystallinity .
Table 1: Comparative Analysis of Selected Thiazole-Benzoic Acid Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
